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Introduction

Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, is a crucial metalloenzyme
that catalyzes the reversible dehydration of D-2-phosphoglyceric acid (2-PGA) to
phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenesis pathways.[1][2][3] This
reaction is the ninth step of glycolysis and is vital for cellular energy production.[4] Beyond its
central role in metabolism, enolase has been identified as a multifunctional "moonlighting”
protein, implicated in various physiological and pathological processes, including transcriptional
regulation, autoimmune diseases, and cancer progression, making it a significant target for
drug development.[5]

These application notes provide a comprehensive overview of D-2-phosphoglyceric acid as a
substrate for studying enolase kinetics. Detailed protocols for robust and reproducible enzyme
assays are presented, along with a compilation of kinetic parameters from various organisms to
facilitate comparative studies.

Data Presentation: Enolase Kinetic Parameters with
D-2-Phosphoglyceric Acid

The kinetic parameters of enolase, Michaelis-Menten constant (Km) and maximum reaction
velocity (Vmax) or turnover number (kcat), are critical for characterizing its catalytic efficiency
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and for the screening of potential inhibitors. The following table summarizes these parameters
for enolase from various species with D-2-phosphoglyceric acid as the substrate.
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Organism/Sou  Enolase Km (mM) for 2- Vmax (U/mg) .
otes
rce Isoform PGA or kcat (s-1)
Klebsiella ) Optimal pH 7.8.
) Cytosolic 0.425 kcat =52.7 s-1
pneumoniae [2]
a Optimal pH 6.8.
Human Muscle-specific 0.199 - 1
) Divalent metal
Carp (Cyprinus ) )
) Muscle 0.313 88 U/mg ions required for
carpio) -
activity.[2]
Range from five
Streptococcus different oral
_ - 0.22-0.74 20 - 323 U/mg _ ,
sanguis bacterial species.
[2]
Range from five
Streptococcus different oral
o - 0.22-0.74 20 - 323 U/mg . _
salivarius bacterial species.
[2]
Range from five
Streptococcus different oral
- 0.22-0.74 20 - 323 U/mg _ _
mutans bacterial species.
[2]
Range from five
Actinomyces different oral
. - 0.22-0.74 20 - 323 U/mg _ ,
naeslundii bacterial species.
[2]
Range from five
Lactobacillus different oral
- 0.22-0.74 20 - 323 U/mg . _
rhamnosus bacterial species.
[2]
Rabbit Brain (aa Similar to B3 - Inhibited by Na+
isoform) isoform and Li+;
activated by K+,
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NH4+, Cs+, and
Rb+.[6]

Inhibited by Na+

Brain (yy Similar to BB and Li+:
Rabbit ) ) - activated by K+,
isoform) isoform
NH4+, Cs+, and
Rb+.[6]
pH dependence
Saccharomyces of kinetic
cerevisiae - - - parameters has
(Yeast) been

characterized.[4]

Signaling and Metabolic Pathways

Enolase is a key enzyme in the glycolytic pathway, which is a fundamental metabolic route for
energy production in the form of ATP. The reaction catalyzed by enolase is a critical step in this
pathway.
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Caption: The glycolytic pathway highlighting the enolase-catalyzed conversion of D-2-
Phosphoglyceric acid to Phosphoenolpyruvate.

Experimental Protocols
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Spectrophotometric Assay for Enolase Activity (Coupled
Enzyme Assay)

This protocol describes a continuous spectrophotometric rate determination method to
measure enolase activity. The production of phosphoenolpyruvate (PEP) is coupled to the
pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, and the activity is monitored
by the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials and Reagents:
 Triethanolamine buffer (100 mM, pH 7.4)
e D(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate (Sigma-Aldrich, P-0257 or equivalent)

e [B-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) (Sigma-Aldrich, N-8129 or
equivalent)

e Magnesium Sulfate (MgSOa)

e Potassium Chloride (KCI)

e Adenosine 5'-Diphosphate (ADP)

¢ Pyruvate Kinase (PK)

o Lactate Dehydrogenase (LDH)

e Enolase sample (e.g., purified enzyme or cell lysate)

e Enzyme Diluent (e.g., 15 mM Tris-HCI with 0.02% w/v BSA, pH 7.4)
e UV-Vis Spectrophotometer and cuvettes

Procedure:

» Reagent Preparation:
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o Reaction Buffer (100 mM Triethanolamine, pH 7.4): Dissolve triethanolamine hydrochloride
in deionized water and adjust the pH to 7.4 at 25°C with 1 M NaOH.

o Substrate Solution (56 mM 2-PGA): Dissolve D(+)-2-Phosphoglyceric Acid in deionized
water.

o NADH Solution (7 mM): Prepare fresh by dissolving NADH in the reaction buffer.

o Cofactor Solution (500 mM MgSOa with 2 M KCI): Dissolve MgSOa4 and KCI in deionized
water.

o ADP Solution (20 mM): Prepare fresh by dissolving ADP in deionized water.

o Coupling Enzymes (PK/LDH): Use a commercially available mixed enzyme solution or
prepare individual solutions.

o Enolase Sample: Dilute the enolase sample to an appropriate concentration (e.g., 0.25 -
0.5 units/mL) in cold enzyme diluent immediately before use.

e Assay Mixture Preparation:

o Prepare a master mix containing the reaction buffer, NADH solution, cofactor solution,
ADP solution, and coupling enzymes (PK/LDH).

o The final concentrations in a 3.00 mL reaction should be approximately:

= 81 mM Triethanolamine

= 0.12 mM NADH

= 25 mM MgSOa

= 100 mM KCI

= 1.3 mM ADP

» ~7 units Pyruvate Kinase

» ~10 units L-Lactic Dehydrogenase
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e Spectrophotometric Measurement:
o Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.
o To a cuvette, add the assay mixture.
o Add the enolase sample to the cuvette.

o To initiate the reaction, add the 2-PGA substrate solution (final concentration of
approximately 1.9 mM).

o Immediately mix the contents of the cuvette by inversion and start recording the
absorbance at 340 nm for approximately 5 minutes.

o Run a blank reaction containing all components except the enolase sample to correct for
any background NADH oxidation.

o Data Analysis:

o Calculate the rate of decrease in absorbance per minute (AAsso/min) from the linear
portion of the curve.

o Subtract the rate of the blank reaction from the rate of the sample reaction.

o Enolase activity (in units/mL) can be calculated using the Beer-Lambert law and the molar
extinction coefficient of NADH at 340 nm (6220 M~1cm™1).

Unit Definition: One unit of enolase converts 1.0 umole of 2-phosphoglycerate to
phospho(enol)pyruvate per minute at pH 7.4 at 25°C.

Commercial Enolase Activity Assay Kits

Several manufacturers offer ready-to-use kits for measuring enolase activity (e.g., Sigma-
Aldrich MAK178, Abcam ab241024). These kits typically provide a simplified and high-
throughput method, often based on a coupled enzyme assay that produces a colorimetric or
fluorometric signal.

General Principle of Commercial Kits:
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The conversion of 2-PGA to PEP by enolase is coupled to a series of reactions that ultimately
generate a detectable product. For example, the PEP produced can be used to generate an
intermediate that reacts with a probe to produce color (absorbance at ~570 nm) or
fluorescence (Ex/Em = ~535/587 nm). The rate of signal generation is proportional to the
enolase activity in the sample.

General Procedure (refer to the specific kit manual for details):

o Reagent and Sample Preparation: Reconstitute provided reagents (assay buffer, substrate
mix, developer, etc.) and prepare samples (cell/tissue lysates) as instructed in the kit
manual.

» Standard Curve Preparation: Prepare a standard curve using a provided standard (e.g.,
H20:2 for some kits) to quantify the amount of product generated.

¢ Reaction Setup: Add samples, standards, and a reaction mix to the wells of a 96-well plate.
Include a positive control (often provided) and sample blanks (without the enolase
substrate).

o Measurement: Incubate the plate and measure the absorbance or fluorescence at the
recommended wavelength in a kinetic mode for a specified time (e.g., 20-60 minutes).

» Data Analysis: Calculate the enolase activity based on the rate of change in signal and the
standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the spectrophotometric enolase assay.
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Caption: Workflow for the spectrophotometric determination of enolase activity.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3327455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The following diagram illustrates the coupled reaction principle for the spectrophotometric
assay.
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Caption: Principle of the coupled enzyme assay for enolase activity.
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 To cite this document: BenchChem. [Application Notes and Protocols for Enolase Kinetics
Using D-2-Phosphoglyceric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-as-a-substrate-
for-enolase-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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